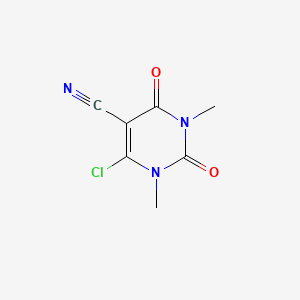

6-Chloro-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

CAS No.: 69337-31-1

Cat. No.: VC3936717

Molecular Formula: C7H6ClN3O2

Molecular Weight: 199.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69337-31-1 |

|---|---|

| Molecular Formula | C7H6ClN3O2 |

| Molecular Weight | 199.59 g/mol |

| IUPAC Name | 4-chloro-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile |

| Standard InChI | InChI=1S/C7H6ClN3O2/c1-10-5(8)4(3-9)6(12)11(2)7(10)13/h1-2H3 |

| Standard InChI Key | KTMMEWQJKQBEAK-UHFFFAOYSA-N |

| SMILES | CN1C(=C(C(=O)N(C1=O)C)C#N)Cl |

| Canonical SMILES | CN1C(=C(C(=O)N(C1=O)C)C#N)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

6-Chloro-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile possesses the molecular formula C₇H₆ClN₃O₂ and a molecular weight of 199.59 g/mol . Its IUPAC name, 4-chloro-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile, reflects the substitution pattern:

-

Chlorine at position 6

-

Methyl groups at positions 1 and 3

-

Carbonyl groups at positions 2 and 4

-

Nitrile group at position 5

The canonical SMILES representation (CN1C(=C(C(=O)N(C1=O)C)C#N)Cl) and InChIKey (KTMMEWQJKQBEAK-UHFFFAOYSA-N) provide unambiguous structural identification . X-ray crystallography data are absent in available literature, but computational models suggest a planar pyrimidine ring with substituents influencing electronic distribution.

Tautomerism and Reactivity

Like many pyrimidinones, this compound may exhibit tautomerism. Source demonstrates that analogous tetrahydropyrimidine derivatives adopt thioamide or iminothiol tautomeric forms under varying conditions. For 6-chloro-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, the nitrile group at C5 and electron-withdrawing chlorine likely stabilize the diketone form, enhancing electrophilicity at C4 and C6 positions.

Synthesis and Manufacturing

Synthetic Pathways

While explicit protocols for this compound are undisclosed, source hypothesizes a multi-step route involving:

-

Condensation: Reaction of a substituted urea or thiourea with a β-ketonitrile precursor.

-

Chlorination: Introduction of chlorine via electrophilic substitution or using agents like phosphorus oxychloride.

-

Methylation: Quaternization of nitrogen atoms using methylating agents (e.g., methyl iodide).

A related synthesis in source describes cyclo-condensation of a pyrazole carboxaldehyde with ethyl cyanoacetate and thiourea to form a structurally similar tetrahydropyrimidine. Adapting such methods could yield the target compound by substituting appropriate starting materials.

Industrial Production

Commercial suppliers including Carbone Scientific Co., Ltd. (UK) and CymitQuimica (Spain) offer the compound at scale, with pricing tiers reflecting quantity:

| Quantity | Price (€) | Supplier |

|---|---|---|

| 100 mg | 184.00 | CymitQuimica |

| 1 g | 649.00 | CymitQuimica |

| 5 g | 1,678.00 | CymitQuimica |

| 10 g | 2,501.00 | CymitQuimica |

Production likely occurs in batch reactors under controlled conditions, though proprietary details remain undisclosed.

Physicochemical Properties

Solubility and Stability

Empirical solubility data are sparse, but the presence of polar functional groups (carbonyl, nitrile) suggests moderate solubility in DMF, DMSO, and acetonitrile. The chlorine and methyl groups may confer limited lipophilicity, complicating aqueous solubility. Stability under ambient conditions is unverified, but analogous compounds degrade via hydrolysis of the nitrile group in acidic or basic media .

Spectroscopic Characteristics

-

IR Spectroscopy: Expected peaks include ν(C≡N) ~2240 cm⁻¹, ν(C=O) ~1700 cm⁻¹, and ν(C-Cl) ~750 cm⁻¹.

-

NMR: ¹H NMR would show singlet peaks for N-methyl groups (δ ~3.2–3.5 ppm) and absence of aromatic protons due to the saturated ring.

Applications in Organic Synthesis

Heterocyclic Building Block

The compound’s reactivity profile enables diversification:

-

Nitrile group: Participates in cycloadditions, hydrolyzes to amides or carboxylic acids.

-

Chlorine: Subject to nucleophilic aromatic substitution with amines or thiols.

-

Carbonyl groups: Engage in condensations to form fused rings (e.g., thiazoles, pyridines).

Source demonstrates such utility, where a related tetrahydropyrimidine undergoes thiation and hydrolysis to yield bioactive thiazolopyrimidines.

Catalysis and Materials Science

No studies directly investigate this application, but the rigid pyrimidine core could serve as a ligand in transition-metal catalysis or a monomer in polymer synthesis.

Future Directions

Research Priorities

-

Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability.

-

Biological Screening: Evaluate cytotoxicity, antimicrobial activity, and kinase inhibition profiles.

-

Computational Studies: Model interactions with biological targets (e.g., molecular docking with DNA topoisomerases).

Industrial Collaboration

Partnerships between academic institutions and pharmaceutical firms could accelerate translational studies, leveraging this compound’s modularity for drug discovery campaigns.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume